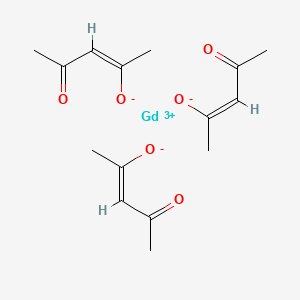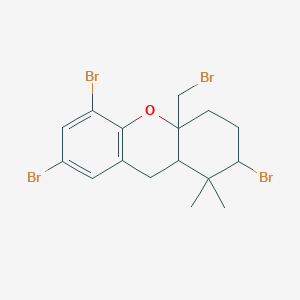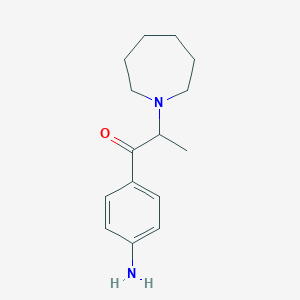
(+)-Metconazole
Descripción general
Descripción
(+)-Metconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its broad-spectrum activity and effectiveness in controlling various fungal pathogens. The compound is characterized by its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting the growth and reproduction of fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Metconazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with ®-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (+)-Metconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the triazole ring, affecting its fungicidal activity.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different levels of fungicidal activity and environmental persistence.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (+)-Metconazole is studied for its unique triazole structure and its ability to undergo various chemical transformations. Researchers explore its potential as a building block for synthesizing new compounds with enhanced properties.
Biology: In biology, the compound is used to study the mechanisms of fungal resistance and the development of new fungicides. It serves as a model compound for understanding the interactions between triazole fungicides and fungal pathogens.
Medicine: Although primarily used in agriculture, this compound’s antifungal properties are of interest in medical research
Industry: In the agricultural industry, this compound is widely used to protect crops such as cereals, fruits, and vegetables from fungal diseases. Its effectiveness and broad-spectrum activity make it a valuable tool for farmers.
Mecanismo De Acción
(+)-Metconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the triazole ring, which interacts with the heme group of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Tebuconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.
Propiconazole: A triazole fungicide used for similar applications but with variations in its efficacy and spectrum of activity.
Flutriafol: A triazole fungicide with a broader spectrum of activity and different environmental persistence.
Uniqueness: (+)-Metconazole is unique due to its specific chemical structure, which provides a balance between efficacy and environmental safety. Its ability to control a wide range of fungal pathogens with minimal impact on non-target organisms makes it a preferred choice in agricultural practices.
Propiedades
Número CAS |
115850-27-6 |
|---|---|
Fórmula molecular |
C17H22ClN3O |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
(1S,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1 |
Clave InChI |
XWPZUHJBOLQNMN-PBHICJAKSA-N |
SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
SMILES isomérico |
CC1(CC[C@@H]([C@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Sinónimos |
(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol cis-metconazole metconazole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














